molecular formula C32H22N4O3S3 B2405126 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide CAS No. 727688-82-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide

Cat. No. B2405126
CAS RN: 727688-82-6
M. Wt: 606.73
InChI Key: SIHOYZFATDVQRA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide is a useful research compound. Its molecular formula is C32H22N4O3S3 and its molecular weight is 606.73. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Biological Potential Benzothiazole and pyrimidine, key components of the compound , have been synthesized and demonstrated effective pharmacophore activity. These heterocycles, when fused, show promising biological potential, which can lead to new therapeutic drug candidates (Kale & Mene, 2013).

2. Antimicrobial and Pharmacological Properties Derivatives containing benzothiazole and pyrimidine exhibit significant antimicrobial activity. For instance, various synthesized compounds have been tested for their antimicrobial properties against different bacterial and fungal species, indicating their potential in medical applications (Patel & Shaikh, 2010).

3. Molecular Structure and Conformation Studies on the molecular structure and conformation of derivatives containing elements like benzothiazole and furan-2-yl have been conducted. These studies provide valuable insights into the chemical behavior and potential applications of such compounds (Lindgren et al., 2013).

4. Synthesis of Photophysical Compounds The synthesis of compounds involving benzothiazole and furan-2-yl has led to the development of fluorescent derivatives. These have potential applications in fields like sensor technology and molecular imaging (Padalkar et al., 2011).

5. Applications in Antitumor Agents The reaction of compounds containing benzothiazole and furan-2-yl has been explored for the design of antitumor agents. Some derivatives have shown promising results in antitumor screening, making them potential candidates for cancer therapy (Matiichuk et al., 2020).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4O3S3/c37-27(33-21-9-6-8-20(18-21)29-34-24-12-4-5-14-26(24)42-29)15-17-40-32-35-30-28(23(19-41-30)25-13-7-16-39-25)31(38)36(32)22-10-2-1-3-11-22/h1-14,16,18-19H,15,17H2,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHOYZFATDVQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)SC=C3C7=CC=CO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide

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